3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline is a chemical compound with the molecular formula C13H21N3O2S It is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline typically involves the reaction of 3-nitroaniline with 2-(4-methylsulfonylpiperazin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by reduction of the nitro group to an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)aniline: Similar structure but lacks the ethoxy group.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a piperazine ring.
Uniqueness
3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline is unique due to the presence of both the piperazine ring and the ethoxy group, which can confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions that may not be possible with similar compounds.
Properties
Molecular Formula |
C13H21N3O3S |
---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
3-[2-(4-methylsulfonylpiperazin-1-yl)ethoxy]aniline |
InChI |
InChI=1S/C13H21N3O3S/c1-20(17,18)16-7-5-15(6-8-16)9-10-19-13-4-2-3-12(14)11-13/h2-4,11H,5-10,14H2,1H3 |
InChI Key |
XVPJTWVNPIATAO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCOC2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.